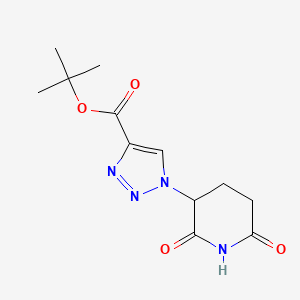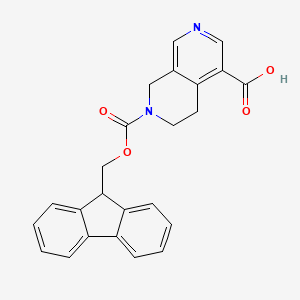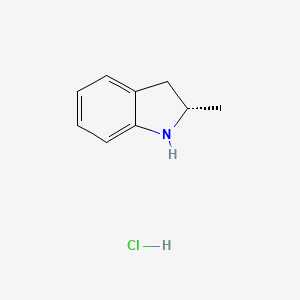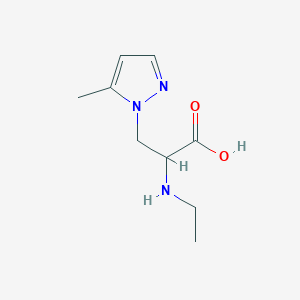methyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide](/img/structure/B13548457.png)
N-{[(4-methoxy-2-methylphenyl)carbamoyl](pyridin-3-yl)methyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines aromatic rings, a pyridine moiety, and a pentafluoro-lambda6-sulfanyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-methoxy-2-methylphenyl isocyanate, which is then reacted with pyridin-3-ylmethylamine to form the corresponding urea derivative. This intermediate is further reacted with 4-(pentafluoro-lambda6-sulfanyl)phenylprop-2-enamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide can be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound may have potential applications in medicine, particularly in the development of new drugs. Its unique structure could be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methoxy-2-methylphenyl)acetamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide stands out due to its combination of a pyridine moiety and a pentafluoro-lambda6-sulfanyl group, which imparts unique chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C24H22F5N3O3S |
|---|---|
Peso molecular |
527.5 g/mol |
Nombre IUPAC |
N-[2-(4-methoxy-2-methylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C24H22F5N3O3S/c1-4-22(33)32(18-7-10-20(11-8-18)36(25,26,27,28)29)23(17-6-5-13-30-15-17)24(34)31-21-12-9-19(35-3)14-16(21)2/h4-15,23H,1H2,2-3H3,(H,31,34) |
Clave InChI |
AIKFNDSDLNXYFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)NC(=O)C(C2=CN=CC=C2)N(C3=CC=C(C=C3)S(F)(F)(F)(F)F)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-{[(Tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid](/img/structure/B13548387.png)

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride](/img/structure/B13548391.png)

![2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetic Acid](/img/structure/B13548415.png)

![tert-butyl N-[5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyrazolo[1,5-a]pyrimidin-6-yl]carbamate](/img/structure/B13548425.png)
methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13548428.png)



